molecular formula C7H8 B14278516 Bicyclo[3.2.0]hepta-1(5),2-diene CAS No. 132554-42-8

Bicyclo[3.2.0]hepta-1(5),2-diene

Cat. No.: B14278516
CAS No.: 132554-42-8
M. Wt: 92.14 g/mol
InChI Key: HMVZJOGFZKYFKQ-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]hepta-1(5),2-diene is a sophisticated bicyclic hydrocarbon of significant interest in advanced organic chemistry research due to its unique structure and inherent ring strain. This compound features a fused cyclobutane-cyclopentene ring system, which serves as a versatile scaffold and a high-energy intermediate in synthetic transformations. Its primary research value lies in its application as a key precursor in the synthesis of complex molecular architectures and in cycloaddition reactions, where it can act as a diene to construct polycyclic structures. The strain inherent to the [3.2.0] framework, as studied in the related saturated analogue Bicyclo[3.2.0]heptane (CAS 278-07-9, C7H12) , drives its reactivity, making it a valuable subject for mechanistic studies and the development of new catalytic methods. Researchers utilize this diene in explorations ranging from novel polymer development to the bottom-up synthesis of specialized hydrocarbons. This product is intended for use in a controlled laboratory setting by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Handling should adhere to all applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132554-42-8

Molecular Formula

C7H8

Molecular Weight

92.14 g/mol

IUPAC Name

bicyclo[3.2.0]hepta-1(5),2-diene

InChI

InChI=1S/C7H8/c1-2-6-4-5-7(6)3-1/h1-2H,3-5H2

InChI Key

HMVZJOGFZKYFKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1CC=C2

Origin of Product

United States

Elucidation of Complex Reaction Mechanisms and Pathways for Bicyclo 3.2.0 Hepta 1 5 ,2 Diene and Its Isomers

Sigmatropic Rearrangements in Bicyclo[3.2.0]heptadiene Systems

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. In the bicyclo[3.2.0]heptadiene framework, these rearrangements are crucial for interconverting various isomers and for understanding their thermal and photochemical behaviors.

researchgate.netresearchgate.net-Sigmatropic shifts are a key thermal rearrangement pathway for bicyclo[3.2.0]heptadiene isomers. wikipedia.orgwikipedia.orglibretexts.org For instance, spiro[2.4]hepta-1,4,6-trienes undergo a researchgate.netresearchgate.net-sigmatropic rearrangement to form bicyclo[3.2.0]hepta-1,3,6-trienes as reactive intermediates. uc.edu These intermediates can then undergo further reactions, such as dimerization. uc.edu

Computational studies on the C₇H₆ potential energy surface have shown that the transition states for the degenerate researchgate.netresearchgate.net-hydrogen shift in bicyclo[3.2.0]hepta-1,3,6-triene and its electrocyclic ring closure to cycloheptatetraene are very close in energy. nih.govacs.org This proximity helps to explain the observed ¹³C-label scrambling during the high-temperature pyrolysis of various C₇H₆ isomers. nih.govacs.org

Furthermore, the formation of certain pyridine (B92270) derivatives from the thermolysis of 1,2(4H)-diazepine derivatives can be rationalized through a sequence of valence isomerizations and researchgate.netresearchgate.net-sigmatropic shifts. cdnsciencepub.com

While distinct from the diene systems, mechanistic studies of researchgate.netuc.edu-sigmatropic shifts in bicyclo[3.2.0]hept-2-enes provide valuable insights that can be extrapolated to their diene counterparts. Research indicates that these thermal rearrangements in vinylcyclobutanes, including bicyclo[3.2.0]hept-2-enes, often proceed through transient diradical intermediates that navigate relatively flat potential energy surfaces. researchgate.net The study of these systems, which exhibit varying degrees of strain, allows for a comparative analysis of reactivity and the influence of strain on the thermal reorganization pathways. researchgate.net

The Cope rearrangement, a uc.eduuc.edu-sigmatropic shift, is another significant thermal rearrangement pathway available to bicyclo[3.2.0]heptane systems and their heterocyclic analogs. wikipedia.orglibretexts.org For example, the thermal extrusion of sulfur dioxide from 3-thiabicyclo[3.2.0]hept-6-ene 3,3-dioxide derivatives generates cis-1,2-divinyl intermediates, which can then undergo a Cope rearrangement to afford seven-membered ring systems. rsc.orgrsc.org

Rearrangement Type Reactant Intermediate/Product Key Findings
researchgate.netresearchgate.net-Sigmatropic ShiftSpiro[2.4]hepta-1,4,6-trienesBicyclo[3.2.0]hepta-1,3,6-trienesRearrangement leads to a reactive intermediate that subsequently dimerizes. uc.edu
researchgate.netresearchgate.net-Sigmatropic ShiftBicyclo[3.2.0]hepta-1,3,6-trieneCycloheptatetraeneThe transition state for the H-shift is close in energy to that of electrocyclic ring closure, explaining label scrambling. nih.govacs.org
researchgate.netuc.edu-Sigmatropic ShiftBicyclo[3.2.0]hept-2-enesRearranged bicyclo[3.2.0]hept-2-enesProceeds through transient diradical intermediates. researchgate.net
Cope Rearrangement3-Thiabicyclo[3.2.0]hept-6-ene 3,3-dioxide derivativesSeven-membered ring systemsThermal SO₂ extrusion leads to a divinyl intermediate that undergoes a Cope rearrangement. rsc.orgrsc.org
Antarafacial-Antarafacial Cope Rearrangement2-Thiabicyclo[3.2.0]hepta-3,6-dienesIsomerized 2-thiabicyclo[3.2.0]hepta-3,6-dienesA concerted, symmetry-allowed process with activation parameters supporting this mechanism. mst.edu

Electrocyclic Processes and Ring-Opening Pathways of Bicyclo[3.2.0]hepta-1(5),2-diene Isomers

Electrocyclic reactions, which involve the concerted formation or cleavage of a sigma bond to create a cyclic or acyclic conjugated system, are fundamental to the chemistry of bicyclo[3.2.0]heptadiene isomers. The ring-opening of the fused cyclobutene (B1205218) ring is a particularly well-studied process.

The thermal isomerization of bicyclo[3.2.0]heptadiene to cycloheptatriene (B165957) is a classic example of an electrocyclic ring-opening reaction. researchgate.netacs.orgacs.org According to the Woodward-Hoffmann rules, the thermal ring opening of a cyclobutene to a butadiene is a conrotatory process. ifasonline.com However, in the case of cis-bicyclo[3.2.0]hept-6-ene, the expected conrotatory motion would lead to a highly strained E,Z-1,3-cycloheptadiene. ifasonline.com Instead, the reaction often yields the more stable Z,Z-1,3-cycloheptadiene, suggesting that a "forbidden" disrotatory pathway or a subsequent isomerization of the initial product may be at play. ifasonline.com

Computational studies have delved into the energetics of these pathways. For the ring opening of bicyclo[3.2.0]hepta-3,6-diene-2-ylidene to cycloheptatetraene, the barrier is calculated to be a mere 5 kcal/mol. nih.govacs.org In contrast, the rearrangement of the more stable bicyclo[3.2.0]hepta-1,3,6-triene to cycloheptatetraene faces a much higher barrier of 35 kcal/mol. nih.govacs.org

The debate between conrotatory and the "anti-Woodward-Hoffmann" disrotatory pathways has been a subject of significant investigation, particularly in heterocyclic derivatives. figshare.comresearchgate.net For charged cis-bicyclo[3.2.0]heptadiene and its heterocyclic analogs, including push-pull substituted 2-thia-4-azabicyclo[3.2.0]hepta-3,6-dienes, computational studies have consistently shown that the conrotatory pathway remains the lowest energy option. figshare.comresearchgate.net It has been found that the disrotatory transition state can sometimes interchange roles with a double-bond isomerization, depending on the substituents on the bicyclic framework. figshare.comresearchgate.net

Dimerization and Polymerization Mechanisms Involving Bicyclo[3.2.0]heptadiene Units

The strained nature of bicyclo[3.2.0]heptadiene systems makes them susceptible to dimerization and polymerization reactions, often initiated by cycloaddition processes.

The dimerization of bicyclo[3.2.0]hepta-1(7),2,4-trien-6-ones, which are isomers of this compound, provides a clear example of cycloaddition-driven dimerization. These strained trienones can dimerize through formal cycloaddition across the strained bridgehead double bond. uc.edu This reactivity highlights the inherent strain within the bicyclo[3.2.0] framework and its influence on the subsequent reaction pathways.

Ring-Opening Metathesis Polymerization of Related Bicyclo[3.2.0]heptene Systems

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of polymers with controlled structures and properties. caltech.edu While much of the focus has been on norbornene and its derivatives, the investigation of more reactive monomers like bicyclo[3.2.0]heptene has provided a deeper understanding of the polymerization mechanisms catalyzed by late-transition-metal alkylidene complexes. caltech.edu

A key catalyst in this area is the ruthenium alkylidene complex, (PPh₃)₂(Cl)₂Ru(=CHCH=CPh₂). caltech.edu This complex has demonstrated the ability to catalyze the living ROMP of bicyclo[3.2.0]heptene. caltech.eduacs.org Living polymerizations are particularly significant as they allow for the synthesis of polymers with well-defined molecular weights and low polydispersity. caltech.edu The use of such late-transition-metal complexes is advantageous due to their exceptional tolerance to a variety of polar functional groups, a limitation often encountered with high-oxidation-state organometallic catalysts. caltech.edu

The investigation into the ROMP of bicyclo[3.2.0]heptene aims to elucidate the finer details of the living polymerization process. caltech.edu This understanding is crucial for controlling the molecular weight during the preparation of functionalized polymers, which have potential applications in biology. caltech.edu

Furthermore, research has explored conducting ROMP in environmentally benign solvents like carbon dioxide. The polymerization of norbornene has been successfully initiated with Ru(H₂O)₆(tos)₂ in a carbon dioxide medium, yielding polymers with comparable molecular weights to those produced in traditional solvents. tandfonline.com Interestingly, the cis/trans ratio of the polymer's microstructure could be controlled by adding methanol (B129727) to the reaction mixture. tandfonline.com This pioneering work represents the first instance of a ring-opening metathesis polymerization being carried out in carbon dioxide. tandfonline.com

A unique dual-component catalytic system for frontal ring-opening metathesis polymerization (FROMP) has also been developed. nsf.gov This system, utilizing a bis(NHC) complex, provides resins with long pot lives, a significant advantage for large-scale manufacturing. nsf.gov

Table 1: Catalysts and Monomers in ROMP of Bicyclic Systems

Catalyst Monomer Polymerization Type Key Features
(PPh₃)₂(Cl)₂Ru(=CHCH=CPh₂) Bicyclo[3.2.0]heptene Living ROMP High tolerance to polar functional groups; allows for molecular weight control. caltech.eduacs.org
Ru(H₂O)₆(tos)₂ Norbornene ROMP in CO₂ Environmentally friendly solvent; controllable cis/trans ratio. tandfonline.com

Transition Metal-Mediated Transformations and Catalytic Cycles in Bicyclo[3.2.0]heptadiene Reactivity

Transition metals play a pivotal role in mediating a variety of transformations involving bicyclo[3.2.0]heptadiene and its derivatives. These reactions often proceed through complex catalytic cycles, leading to the formation of diverse and structurally interesting products.

Ruthenium-catalyzed electrochemical dehydrogenative annulation reactions of imidazoles with alkynes have been established to produce bridgehead N-fused acs.orgresearchgate.net-bicyclic heteroarenes. nih.govnih.gov In this process, novel azaruthena(II)-bicyclo[3.2.0]heptadienes have been identified and fully characterized as key intermediates. nih.govnih.gov The proposed catalytic cycle begins with a C-H activation to form a ruthena(II)cycle. nih.gov Subsequent alkyne coordination and migratory insertion lead to the azaruthenabicyclo[3.2.0]heptadiene intermediate. nih.gov This intermediate then undergoes an oxidation-induced reductive elimination pathway within a ruthenium(II/III) regime to yield the final product. nih.govnih.gov This electrochemical approach is environmentally friendly as it avoids the use of chemical oxidants. nih.govrsc.org

Density functional theory (DFT) calculations have been employed to explore the feasibility of Ni(0)-N-heterocyclic carbene-promoted tandfonline.comnih.gov sigmatropic rearrangements of bicyclo[3.2.0]hept-2-enes to bicyclo[2.2.1]hept-2-enes. researchgate.net These calculations predict that the intervention of a transition metal lowers the activation barrier and alters the stereoselectivity of such reactions. researchgate.net The addition of electron-withdrawing groups to the migrating carbon was found to lower the barrier for oxidative addition, while sterically hindered groups increased the driving force for the reaction. researchgate.net

In the context of domino reactions, various transition metals, including nickel, cobalt, and rhodium, have been used to catalyze the transformation of strained bicyclic alkenes. beilstein-journals.org For instance, a proposed mechanism for a nickel-catalyzed carboacylation begins with the oxidative addition of the Ni(0) catalyst to an imide, followed by coordination and migratory insertion of the bicyclic alkene. beilstein-journals.org Transmetalation and reductive elimination then yield the final product and regenerate the catalyst. beilstein-journals.org Similarly, cobalt-catalyzed additions of arylzinc reagents to norbornene derivatives have been investigated. beilstein-journals.org

Table 2: Transition Metal-Mediated Reactions of Bicyclo[3.2.0]heptane Systems

Catalyst System Reactants Product Type Key Intermediate/Mechanistic Feature
Ruthenium(II/III) electrocatalysis Imidazoles, Alkynes N-fused acs.orgresearchgate.net-bicyclic heteroarenes Azaruthena(II)-bicyclo[3.2.0]heptadiene; Oxidation-induced reductive elimination. nih.govnih.gov
Ni(0)-N-heterocyclic carbene Bicyclo[3.2.0]hept-2-enes Bicyclo[2.2.1]hept-2-enes Lowered activation barrier for tandfonline.comnih.gov sigmatropic shift. researchgate.net
Cp*RuI Heterobicyclic alkenes, Alkynes Fused ring systems Ruthenacycle intermediate formed via migratory insertion. beilstein-journals.org

Characterization and Role of Diradical and Zwitterionic Intermediates in Bicyclo[3.2.0]heptadiene Reactions

The reactions of bicyclo[3.2.0]heptadiene and its analogs often involve fleeting, high-energy intermediates such as diradicals and zwitterions. Understanding the nature and behavior of these species is crucial for elucidating reaction mechanisms and predicting product outcomes.

In the context of photochemical [2+2] cycloadditions, the formation of 1,4-diradical intermediates is a key mechanistic feature. sci-hub.se The reaction of an enone with an olefin, for example, can proceed through a triplet 1,4-diradical. sci-hub.se The free rotation around the single bonds in this diradical intermediate can lead to a loss of stereospecificity. sci-hub.se However, in intramolecular [2+2] photocycloadditions that form a bicyclo[3.2.0]heptane skeleton, the initial five-membered ring closure is often rapid, competing effectively with cis/trans isomerization. sci-hub.se

Computational studies have provided significant insights into the role of diradical intermediates. For instance, the thermal isomerization of bicyclo[3.2.0]hept-1(5)-ene to 1,2-dimethylenecyclopentane is believed to be a unimolecular process that proceeds through a concerted mechanism, though diradical pathways are often considered in related rearrangements. researchgate.net In the thermal rearrangement of tricyclo[3.2.0.0²,⁴]hept-6-enes, transient 1,3-diradicals are proposed as intermediates that can be trapped intramolecularly by a remote cyclobutene ring. researchgate.net

Zwitterionic intermediates are also prevalent, particularly in cycloaddition reactions. While the concept of a concerted, one-step mechanism for [3+2] cycloadditions has been popular, there is growing evidence for stepwise processes involving zwitterionic intermediates. mdpi.com The presence of a zwitterion can lead to a loss of stereospecificity and the formation of rearrangement products. mdpi.com These reactions are often sensitive to the polarity of the solvent and the electronic nature of the substituents. mdpi.com In some cases, the formation of a zwitterionic intermediate is supported by both experimental observations and quantum chemical calculations. mdpi.com For example, in the reaction of donor-acceptor cyclopropanes, a 1,3-zwitterionic intermediate can be generated upon activation with a Lewis acid. researchgate.net

Anion radical [2+2] photocycloadditions for the synthesis of bicyclo[3.2.0]heptanes also proceed through radical intermediates. mdpi.comnih.gov The proposed mechanism involves the photoexcitation of a photocatalyst, which then reduces the bis-enone substrate to a radical anion. mdpi.comnih.gov This is followed by an intramolecular radical attack to form a five-membered ring distonic radical, which then evolves into a bicyclic radical intermediate. mdpi.comnih.gov

Table 3: Intermediates in Bicyclo[3.2.0]heptadiene Reactions

Reaction Type Intermediate Type Formation Role in Mechanism
Photochemical [2+2] Cycloaddition 1,4-Diradical Excitation of an olefin Influences stereoselectivity through bond rotation. sci-hub.se
Thermal Rearrangement 1,3-Diradical Pyrolysis of tricyclic systems Can be trapped intramolecularly. researchgate.net
[3+2] Cycloaddition Zwitterion Stepwise addition Can lead to loss of stereospecificity and rearrangement. mdpi.com

Photochemical Isomerizations and Fragmentation Pathways of Bicyclo[3.2.0]heptadiene Analogs

Photochemical reactions provide a powerful tool for inducing isomerizations and fragmentations in bicyclo[3.2.0]heptadiene and its analogs, often leading to structurally unique and complex molecules that are not accessible through thermal pathways.

An interesting example is the photochemical isomerization of 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene derivatives. rsc.org Upon irradiation, these compounds undergo a skeletal rearrangement to form 1,4,7-trisilabicyclo[2.2.1]hepta-2,5-dienes. rsc.org This transformation highlights the ability of photochemical energy to induce significant changes in the molecular framework of these silicon-containing bicyclic systems.

The photolysis of 1,2(4H)-diazepine derivatives can also lead to the formation of diazabicyclo[3.2.0]hepta-2,6-diene systems. cdnsciencepub.com For instance, the photolysis of 3,5,7-triphenyl-1,2(4H)-diazepine in ethanol (B145695) yields the corresponding 3,5,7-triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene. cdnsciencepub.com This reaction is believed to proceed through an allowed 4π electrocyclization, a common pathway in the photochemistry of azabutadiene systems. cdnsciencepub.com The resulting bicyclic compound is somewhat unstable and can undergo thermal cycloreversion back to the starting diazepine (B8756704) or hydrolyze to form pyrazole (B372694) and acetophenone (B1666503) derivatives. cdnsciencepub.com

Computational studies have been instrumental in mapping the potential energy surfaces of these photochemical rearrangements. For example, density functional theory calculations on C₇H₆ isomers have shown that bicyclo[3.2.0]hepta-3,6-diene-2-ylidene readily undergoes a ring-opening reaction to cycloheptatetraene with a low activation barrier. nih.gov This contrasts with the corresponding triene, which faces a much higher barrier for rearrangement. nih.gov These calculations also help to rationalize experimental observations, such as carbon scrambling at high temperatures, by identifying competing reaction pathways like 1,5-sigmatropic hydrogen shifts. nih.gov

Fragmentation pathways are also a common feature of the photochemistry of these systems. In the case of the photochemically generated diazabicyclo[3.2.0]heptadiene mentioned earlier, subsequent thermal or acid-catalyzed reactions can lead to fragmentation into smaller, more stable molecules. cdnsciencepub.com The fragmentation of cyclobutane-containing adducts, which can be generated from intramolecular cycloadditions, provides a route to bicyclo[5.3.0]decane and bicyclo[4.3.0]nonane ring systems. researchgate.net While thermal methods are often used for these fragmentations, milder, Lewis acid-mediated pathways have also been developed. researchgate.net

Table 4: Photochemical Reactions of Bicyclo[3.2.0]heptadiene Analogs

Starting Material Product(s) Reaction Type Key Mechanistic Feature
1,2,5-Trisilabicyclo[3.2.0]hepta-3,6-diene 1,4,7-Trisilabicyclo[2.2.1]hepta-2,5-diene Skeletal Isomerization Photochemically induced rearrangement. rsc.org
3,5,7-Triphenyl-1,2(4H)-diazepine 3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene Electrocyclization Allowed 4π electrocyclization. cdnsciencepub.com
Bicyclo[3.2.0]hepta-3,6-diene-2-ylidene Cycloheptatetraene Ring Opening Low activation barrier. nih.gov

Theoretical and Computational Investigations of Bicyclo 3.2.0 Hepta 1 5 ,2 Diene Structure, Reactivity, and Energetics

Quantum Mechanical Studies of Potential Energy Surfaces for Bicyclo[3.2.0]hepta-1(5),2-diene Isomers and Derivatives

Quantum mechanical calculations are crucial for understanding the complex potential energy surfaces (PES) of this compound and its related isomers. These theoretical approaches provide detailed insights into the structures, relative energies, and interconversion pathways of these strained cyclic compounds. Modern electronic structure calculations can deliver energies and structures for small to medium-sized molecules with high chemical accuracy, effectively creating a computational model for their chemistry. The features of these potential energy surfaces link quantum mechanics to traditional chemical concepts of structure, bonding, and reactivity. researchgate.net

Density Functional Theory (DFT) Calculations for Structural Optimization and Energy Profiling

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and energetic properties of bicyclo[3.2.0]heptadiene systems. DFT calculations, particularly using functionals like BLYP and B3LYP with basis sets such as 6-31G*, are frequently employed to fully optimize the geometries of various C₇H₆ isomers and the transition states that connect them on the potential energy surface. nih.govacs.org

For instance, DFT studies have been used to explore the interconversions of isomers like bicyclo[3.2.0]hepta-1,3,6-triene and bicyclo[3.2.0]hepta-3,6-diene-2-ylidene. nih.govacs.org These calculations are instrumental in determining the optimized structures and relative energies of these species. Furthermore, DFT has been applied to study the feasibility of reactions such as the Ni(0)-N-heterocyclic carbene-promoted nih.govresearchgate.net sigmatropic rearrangements of bicyclo[3.2.0]hept-2-enes to bicyclo[2.2.1]hept-2-enes. researchgate.net The results from these calculations can predict how factors like electron-withdrawing groups and steric hindrance influence reaction barriers and driving forces. researchgate.net

Theoretical investigations using DFT have also been applied to study the cationic system of C₇H₇⁺ isomers. ijirmf.com By optimizing geometries at the B3LYP/6-31G* level, researchers can gain insights into the relative stabilities of various bicyclo[3.2.0]hepta-dienyl cations among other isomers. ijirmf.com These computational methods provide a cost-effective and precise way to simulate chemical structures and reaction pathways that might be difficult to study experimentally. ijirmf.com

The table below summarizes representative data from DFT calculations on bicyclo[3.2.0]heptadiene and related isomers.

Compound/IsomerMethodBasis SetProperty CalculatedFindingReference
Bicyclo[3.2.0]hepta-1,3,6-trieneBLYP6-31GStructural OptimizationFully optimized geometry obtained nih.govacs.org
Bicyclo[3.2.0]hepta-3,6-diene-2-ylideneBLYP6-31GStructural OptimizationFully optimized geometry obtained nih.govacs.org
Bicyclo[3.2.0]hept-2-enesB3LYPLANL2DZReaction FeasibilityNi(0) promotion lowers rearrangement barrier researchgate.net
Bicyclo[3.2.0]hepta-dienyl cationB3LYP6-31G*Relative StabilityEnergy minimized equilibrium geometry obtained ijirmf.com

High-Level Ab Initio Calculations (e.g., CCSD(T), CASPT2N) for Relative Energies and Barrier Heights

For a more accurate determination of relative energies and barrier heights, high-level ab initio methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) and N-electron valence state second-order perturbation theory (CASPT2N) are often employed. These methods are typically used in single-point calculations on geometries previously optimized with DFT. nih.govacs.org

For example, in the study of C₇H₆ isomers, CCSD(T) and CASPT2N calculations revealed that bicyclo[3.2.0]hepta-3,6-diene-2-ylidene readily undergoes ring-opening to cycloheptatetraene with a low barrier of 5 kcal/mol. nih.govacs.org In contrast, the more stable bicyclo[3.2.0]hepta-1,3,6-triene faces a much higher barrier of 35 kcal/mol for its rearrangement to the same product. nih.govacs.org These high-level calculations provide crucial energetic details that help to rationalize experimental observations, such as the scrambling of ¹³C-labels during high-temperature pyrolysis of C₇H₆ isomers. nih.gov

The rearrangement of phenylcarbene to 1,2,4,6-cycloheptatetraene (B14649901) has also been extensively studied using a variety of high-level methods including CASSCF, CASPT2N, and CCSD(T). acs.org These calculations have been essential in characterizing stationary points and understanding the intricate details of the potential energy surface, including the prediction that bicyclo[4.1.0]hepta-2,4,6-triene is a stable intermediate. acs.org

The following table presents key energetic data obtained from high-level ab initio calculations for bicyclo[3.2.0]heptadiene isomers and related species.

Reaction/IsomerizationMethodBarrier Height (kcal/mol)Relative Energy (kcal/mol)FindingReference
Bicyclo[3.2.0]hepta-3,6-diene-2-ylidene → CycloheptatetraeneCCSD(T), CASPT2N5-Readily undergoes ring opening nih.govacs.org
Bicyclo[3.2.0]hepta-1,3,6-triene → CycloheptatetraeneCCSD(T), CASPT2N35More stable than carbene isomerHigher barrier to rearrangement nih.govacs.org
Phenylcarbene RearrangementCASPT2N, CCSD(T)--Bicyclo[4.1.0]hepta-2,4,6-triene is a stable intermediate acs.org

Analysis of Strain and Electronic Delocalization in Bicyclo[3.2.0]heptadiene Systems

The balance between ring strain and electronic stabilization is a defining feature of bicyclo[3.2.0]heptadiene systems. In highly strained aromatic systems, extreme geometric deformations can lead to a disruption of π-electron delocalization, sometimes resulting in the formation of non-aromatic, bicyclic isomers. researchgate.netnih.gov For instance, under sufficient strain, a tropylium (B1234903) cation can rearrange to its non-aromatic "Dewar tropylium" bicyclic analogue, with the two isomers existing in a rapid equilibrium. researchgate.netnih.gov This highlights how strain can overcome aromatic stabilization energy. researchgate.netnih.gov

In a related experimental study, the hydride trapping of a strained tropylium cation with sodium borohydride (B1222165) produced two diastereoisomers of a bicyclo[3.2.0]heptadiene, confirming the presence of the bicyclic isomer at equilibrium. nih.gov This demonstrates the tangible chemical consequences of the interplay between strain and aromaticity.

The concept of bicycloaromaticity, governed by the (4m + 2), 4n rule, provides a theoretical framework for understanding the electronic structure of such bicyclic systems. acs.org Furthermore, the development of a database of accurate diene isomerization energies, obtained through high-level ab initio methods, allows for the assessment of how well more approximate theoretical methods can calculate the stabilization energies from π-conjugation in dienes. uwa.edu.au This is particularly relevant for understanding the electronic effects within the diene moiety of this compound.

Prediction of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry is a powerful tool for predicting the intricate reaction pathways and identifying the transition states involved in the transformations of this compound and its isomers. Theoretical studies have elucidated the mechanisms of various rearrangements, including sigmatropic shifts and electrocyclic reactions.

For example, DFT calculations have been used to investigate the thermal reactions of bicyclo[3.2.0]hept-2-ene, which can decompose into bicyclo[2.2.1]hept-2-ene, cyclopentadiene, and ethylene. researchgate.net These studies help to distinguish between concerted and stepwise diradical pathways. researchgate.net Similarly, the rearrangement of bicyclo[3.2.0]hepta-1,3,6-triene to cycloheptatetraene has been shown through calculations to have a significant energy barrier, while the corresponding carbene isomer rearranges much more readily. nih.govacs.org

The formation of bicyclo[3.2.0]hepta-1,5-dienes has been achieved through gold-catalyzed cycloisomerization of 1,6-diyne esters, where the reaction proceeds through a 1,3-acyloxy migration, 5-exo-dig cyclization, and a Prins-type [2+2]-cycloaddition. acs.org Computational studies can model such complex reaction cascades, providing insight into the mechanism and the factors controlling product formation.

In another example, the photo-promoted skeletal rearrangement of certain triarylboranes leads to the formation of borabicyclo[3.2.0]heptadiene derivatives. researchgate.netresearchgate.net Theoretical studies have revealed that these transformations can involve sequential electrocyclic reactions and proceed through highly strained intermediates. researchgate.netresearchgate.net

The table below summarizes some predicted reaction pathways and key intermediates for transformations involving bicyclo[3.2.0]heptadiene systems.

ReactantProduct(s)Key Intermediate/Transition StateComputational MethodReference
Bicyclo[3.2.0]hept-2-eneBicyclo[2.2.1]hept-2-ene, Cyclopentadiene, EthyleneDiradical intermediatesDFT (B3LYP/6-31G*) researchgate.netresearchgate.net
Bicyclo[3.2.0]hepta-1,3,6-trieneCycloheptatetraeneHigh-energy transition stateDFT, CCSD(T), CASPT2N nih.govacs.org
1,6-Diyne estersBicyclo[3.2.0]hepta-1,5-dienesPrins-type [2+2]-cycloaddition intermediate- acs.org
TriarylboranesBorabicyclo[3.2.0]heptadiene derivativesStrained trans-borepin intermediate- researchgate.netresearchgate.net

Molecular Orbital Theory Applications to Bicyclo[3.2.0]heptadiene Anions and Related Species

Molecular Orbital (MO) theory is fundamental to understanding the electronic structure and reactivity of bicyclo[3.2.0]heptadiene anions and related species. icourse.club It provides insights into the forces involved in bond formation and cleavage during chemical reactions. icourse.club

Computational studies on the electrocyclic ring-opening of cyclopropyl (B3062369) anions, including those fused to bicyclic systems, have been performed using methods like B3LYP/6-311++G(3df,2p). researchgate.net These calculations have located conrotatory transition structures for the ring-opening process. In cases where the observed product seems to contradict the expected stereochemistry, a reaction path where the direction of twist changes after the transition state has been proposed as an alternative explanation. researchgate.net

The frontier molecular orbital (FMO) theory has been applied to rationalize the sharp changes in kinetics and thermodynamics observed in the C-C bond activation of benzene (B151609) derivatives. researchgate.net Decreasing the energy of the lowest unoccupied molecular orbitals (LUMOs) of the substituted benzenes was found to make the activation more favorable. researchgate.net This type of analysis can be extended to understand the reactivity of bicyclo[3.2.0]heptadiene systems with various reagents.

Computational Predictions of Stereoselectivity and Regioselectivity in Bicyclo[3.2.0]heptadiene Reactions

Computational methods are invaluable for predicting the stereoselectivity and regioselectivity of reactions involving bicyclo[3.2.0]heptadienes. rsc.orgnih.gov These predictions are crucial for synthetic planning and for understanding the underlying mechanisms that govern reaction outcomes.

For example, in the reactions of bromonium ions derived from substituted 2-oxabicyclo[3.3.0]oct-6-en-3-ones, which are structurally related to bicyclo[3.2.0]heptadienes, the regioselectivity of nucleophilic attack is high. rsc.org Nucleophiles preferentially attack the carbon center more distant from the lactone ring. Conformational preferences of the adjacent rings in the intermediate bromonium ions are invoked to explain these selectivities. rsc.org Similarly, acid-catalyzed ring cleavages of epoxides derived from bicyclo[3.2.0]hept-2-en-6-one also proceed with marked selectivity. rsc.org

DFT calculations have predicted that transition metal intervention, such as with a Ni(0)-N-heterocyclic carbene complex, can not only lower the barrier for nih.govresearchgate.net sigmatropic shifts in bicyclo[3.2.0]hept-2-enes but also alter the stereoselectivity of the reaction. researchgate.net

Furthermore, computational studies on rhodium-catalyzed cyclization reactions have been used to investigate the formation of bicyclic systems. tdx.cattdx.cat These studies can help elucidate the factors that control the stereochemical outcome of such reactions. In the context of [2+2] photocycloadditions to form bicyclo[3.2.0]heptanes, a chiral auxiliary approach has been shown to be more successful than using chiral ligands for achieving diastereomeric excess. nih.gov

Advanced Spectroscopic Characterization Methodologies for Bicyclo 3.2.0 Hepta 1 5 ,2 Diene Analogs and Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of the constitution and stereochemistry of bicyclo[3.2.0]hepta-1(5),2-diene analogs. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the connectivity of atoms and their spatial relationships.

One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the molecular structure by providing information on the chemical environment of each proton and carbon atom. uc.edu However, due to the often complex and overlapping signals in the spectra of bicyclic systems, 2D NMR techniques are frequently essential for complete assignment.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is instrumental in identifying scalar-coupled protons. For instance, in the analysis of the thermolysis products of spiro[2.4]hepta-1,4,6-triene, which rearrange to form dimers of bicyclo[3.2.0]hepta-1,3,6-triene, COSY spectra were crucial for establishing the proton-proton connectivity within the dimeric structures. uc.eduacs.org

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. acs.org This is particularly useful in differentiating between the various sp² and sp³ hybridized carbons within the bicyclo[3.2.0]heptadiene framework.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This technique is invaluable for piecing together the carbon skeleton and for positioning substituents on the bicyclic ring.

The combination of these 1D and 2D NMR techniques allows for a comprehensive and detailed structural analysis of this compound derivatives, as demonstrated in the characterization of various reaction products and analogs. acs.orgresearchgate.nettaltech.ee

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful strategy to trace the pathways of chemical reactions and to elucidate reaction mechanisms. In the context of this compound chemistry, deuterium labeling coupled with NMR analysis can provide definitive evidence for specific bond formations and cleavages.

For example, the thermal rearrangements of bicyclo[3.2.0]hept-2-ene derivatives have been studied using deuterium-labeled analogs. researchgate.net By analyzing the distribution of deuterium in the products via ²H NMR spectroscopy, researchers can distinguish between different possible mechanistic pathways, such as concerted pericyclic reactions versus stepwise diradical intermediates. researchgate.net While not directly on the parent diene, studies on related bicyclic systems, like the thermal isomerization of bicyclo[4.2.0]oct-7-ene, have utilized deuterium labeling to probe for intermediates and rule out certain mechanistic possibilities by examining the kinetic isotope effects. iitd.ac.in The synthesis of specifically deuterated analogs of bicyclo[3.2.0]hepta-2,6-diene has been developed, paving the way for detailed mechanistic studies of its rearrangements. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups within this compound derivatives. For example, the presence of a carbonyl group in a reaction product would give rise to a strong absorption band in the region of 1650-1800 cm⁻¹. The C=C stretching vibrations of the double bonds in the bicyclic system also produce characteristic signals. cdnsciencepub.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. spectroscopyonline.com Vibrations that are weak or inactive in the IR spectrum are often strong in the Raman spectrum, and vice versa. For instance, the symmetric stretching of a C=C double bond, which might be weak in the IR, would typically show a strong Raman signal. This complementarity is crucial for a complete vibrational analysis.

While detailed vibrational analyses of the parent this compound are not extensively reported in the provided search results, the spectra of related bicyclic compounds have been studied and assigned with the aid of computational methods. researchgate.net Such analyses can provide insights into the conformational preferences and the strain energy of the bicyclic system.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound and its analogs, MS is used to confirm the molecular formula of newly synthesized compounds.

The fragmentation patterns observed in the mass spectrum can provide clues about the structure of the molecule. The inherent strain in the bicyclo[3.2.0]heptane framework can influence the fragmentation pathways. For instance, the mass spectra of various C₇H₈ isomers, including bicyclo[3.2.0]hepta-2,6-diene, have been studied to understand their gas-phase ion chemistry. 182.160.97nist.gov It has been noted that many C₇H₈ isomers rearrange to a common intermediate, such as a tropylium-like structure, upon electron ionization, leading to similar mass spectra. cdnsciencepub.com However, subtle differences in the fragmentation can still be used to distinguish between isomers. The mass spectrum of 7-cyano-2,3-benzobicyclo[3.2.0]hepta-2,6-diene, for example, shows a clear molecular ion peak and characteristic fragment ions. cdnsciencepub.com

X-ray Crystallography for Definitive Solid-State Structural Determination of this compound Derivatives and Adducts

While NMR provides detailed structural information in solution, X-ray crystallography offers the definitive and unambiguous determination of the molecular structure in the solid state. This technique is particularly valuable for establishing the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry, in crystalline derivatives and reaction adducts of this compound.

For example, the structure of a 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene derivative, formed from the reaction of a cyclotrisilene with phenylacetylene, was unequivocally determined by X-ray crystallography, confirming the unusual bicyclic skeleton. rsc.orgrsc.org Similarly, the absolute configuration of a bicyclic product was secured through single-crystal X-ray diffraction analysis. researchgate.net In cases where NMR data may be ambiguous or unable to distinguish between subtle stereoisomers, X-ray crystallography provides the ultimate structural proof. taltech.ee

Interactive Data Table of Spectroscopic Data for this compound Analogs

Below is a summary of characteristic spectroscopic data for selected this compound analogs and related compounds.

CompoundSpectroscopic TechniqueKey ObservationsReference
Dimers of bicyclo[3.2.0]hepta-1,3,6-triene1D & 2D NMR (COSY, NOE)Symmetrical dimer structures investigated; connectivity and stereochemistry elucidated. uc.eduacs.org
7-cyano-2,3-benzobicyclo[3.2.0]hepta-2,6-dieneIR, NMR, Mass SpectrometryIR: 2210 cm⁻¹ (nitrile), 1575 cm⁻¹ (C=C). MS: m/z 167 (M⁺). NMR data used for structural assignment. cdnsciencepub.com
1,2,5-Trisilabicyclo[3.2.0]hepta-3,6-diene derivativeNMR, X-ray CrystallographyStructure definitively determined by X-ray analysis, confirming the bicyclic framework. rsc.orgrsc.org
Bicyclo[3.2.0]hepta-2,6-dieneMass SpectrometryMolecular Weight: 92.14 g/mol . nist.govnih.gov
Bicyclo[3.2.0]hepta-1(5)-ene-Molecular Weight: 94.15 g/mol . nist.gov

Broader Research Applications and Significance of Bicyclo 3.2.0 Heptane Structural Motifs

Bicyclo[3.2.0]heptadiene Scaffolds as Versatile Synthons in Complex Organic Synthesis

The bicyclo[3.2.0]heptane framework, particularly in its functionalized forms like bicyclo[3.2.0]hept-3-en-6-ones, serves as a valuable synthon for the stereocontrolled synthesis of complex molecular architectures. orgsyn.org The fused ring system, with its distinct functionalities and ring sizes, allows for predictable chemo-, regio-, and stereoselective manipulations. orgsyn.org This has made it an attractive starting point for the total synthesis of several natural products.

Notable applications include the synthesis of:

Linear Condensed Sesquiterpenes : Intermediates derived from bicyclo[3.2.0]hept-3-en-6-ones have been instrumental in the synthesis of sesquiterpenes such as hirsutene (B1244429), δ²-capnellene, hypnophilin, and coriolin. orgsyn.org

Pheromones and Other Natural Products : The scaffold has been successfully employed in the synthesis of racemic grandisol, lineatin, and filifolone. orgsyn.org The enzymatic bioreduction of derivatives like 7,7-dimethylbicyclo[3.2.0]hept-3-en-6-one provides chiral building blocks for meroterpenoid synthesis, leading to precursors for hirsutene and capnellane sesquiterpenes. smolecule.com

Bioactive Molecules : The compound 7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one has been utilized in the synthesis of Leukotriene-B. smolecule.com

Heterobicyclic Compounds : Novel multicomponent cascade reactions can produce strained 3-azabicyclo[3.2.0]heptane derivatives, which are considered important pharmacophores. researchgate.net Similarly, palladium-catalyzed processes have been developed to access bicyclo[3.2.0]heptane lactones, which are important scaffolds in bioactive molecules. rsc.org

The synthetic utility is often derived from the inherent strain of the bicyclic system and the ability to selectively perform reactions on one ring while leaving the other intact for subsequent transformations. orgsyn.org For instance, α,β-unsaturated ketene (B1206846) intermediates can undergo intramolecular [2+2] cyclization to form the bicyclo[3.2.0]hept-3-en-6-one structure. orgsyn.org

Biocatalytic Transformations and Enantioselective Bioreduction of Bicyclo[3.2.0]heptane Derivatives

Biocatalysis offers a powerful and environmentally benign method for producing enantiomerically pure compounds, and derivatives of bicyclo[3.2.0]heptane have been key substrates in developing these techniques. A landmark example is the bioreduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one. mdpi.comnih.gov The process was notably described as a 'substrate non-specific and product enantioselective' bioreduction, where the enzymes selectively produce one enantiomer of the product from a racemic starting material. mdpi.comresearchgate.net

Early studies in 1979 by Glaxo Group Research found that baker's yeast (Saccharomyces cerevisiae) could reduce over 65% of (rac)-bicyclo[3.2.0]hept-2-en-6-one into a mixture of the corresponding (6S)-endo- and (6S)-exo-alcohols. nih.gov Subsequent screening of other microbial strains identified fungi like Curvularia lunata and Mortierella ramanniana that could generate high yields of exclusively the 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol. mdpi.com Isolated alcohol dehydrogenases (ADHs), such as horse liver alcohol dehydrogenase (HLADH) and hydroxysteroid dehydrogenase (HSDH), have also been successfully used, often in coupled-enzyme systems for cofactor recycling, to reduce various substituted bicyclo[3.2.0]hept-2-en-6-ones. smolecule.commdpi.com

These biocatalytic methods provide efficient access to homochiral bicyclic alcohols, which are valuable chiral building blocks for further synthesis. smolecule.comrsc.org

Table 1: Bioreduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one by Various Eukaryotic Microbial Strains

Development of Novel Functional Materials Utilizing Bicyclo[3.2.0]heptane Polymerizable Units

The unique structural and reactive properties of the bicyclo[3.2.0]heptane (BCH) skeleton have been harnessed in the field of materials science, particularly in the creation of stress-responsive polymers. The BCH unit can function as a "mechanophore," a moiety that undergoes a predictable chemical transformation when mechanical force is applied to its polymer chain. nih.gov

Researchers have incorporated BCH into polymer backbones, demonstrating that ultrasonic force can induce a non-scissile formal retro [2+2] cycloaddition. nih.gov This reaction opens the strained bicyclic ring to form reactive bis-enone functionalities along the polymer backbone. nih.gov A key advantage of this system is its reversibility; the initial BCH structure can be regenerated through photocyclization with visible light. nih.gov This reversible activation provides a platform for developing smart materials where structural changes and reactivity can be switched on by mechanical stress and switched off by light. nih.gov Such materials have potential applications in self-healing and stress-sensing technologies. nih.govuni-halle.de

Occurrence and Isolation of Bicyclo[3.2.0]heptane Skeletons in Natural Products

While not as widespread as other bicyclic systems, the bicyclo[3.2.0]heptane skeleton is found in a number of natural products, primarily from plant and marine sources. nih.gov A review identified 58 natural products containing this structural motif, many of which are part of more complex tricyclic systems. nih.gov

Notable examples include:

Raikovenals : These sesquiterpenoids, isolated from the marine ciliate Euplotes raikovi, are built on the bicyclo[3.2.0]heptane ring system. nih.govmdpi.com Raikovenal and its putative precursor, preraikovenal, are involved in the adaptive radiation of the organism. nih.govmdpi.com

Humilisin E : This diterpenoid possesses a rare and complex structure featuring an epoxidized cyclononene (B11951088) trans-fused to a bicyclo[3.2.0]heptane core. researchgate.netacs.org Its intricate architecture has made it a challenging target for total synthesis, prompting the development of novel strategies to construct the functionalized bicyclic core. acs.org

Kelsoene (B1244087) : Isolated from the tropical marine sponge Cymbastela hooperi, kelsoene is a sesquiterpenoid with a unique tricyclo[6.2.1.0²⁶]decane skeleton that is biosynthetically related to the bicyclo[3.2.0]heptane framework. acs.org

Table 2: Examples of Natural Products Containing the Bicyclo[3.2.0]heptane Skeleton

Fundamental Contributions to Strain Theory and Reactivity Principles in Organic Chemistry

The bicyclo[3.2.0]heptane system, with its fusion of five- and four-membered rings, is a cornerstone for understanding the principles of ring strain and its influence on chemical reactivity. The strain energy of the parent bicyclo[3.2.0]heptane has been calculated to be approximately 30.5-31.1 kcal/mol, a significant value that dictates much of its chemical behavior. swarthmore.edu

This inherent strain makes the molecule a valuable substrate for studying reactions that provide a pathway for strain release. Its derivatives are known to participate readily in reactions such as Diels-Alder cycloadditions. lookchem.com Furthermore, the system has been central to investigating the principles of electrocyclic reactions. The thermal ring-opening of cis-bicyclo[3.2.0]heptadiene derivatives has been studied as a model for understanding the Woodward-Hoffmann rules, with computational studies examining whether conrotatory or disrotatory pathways are favored. acs.org

More recently, the mechanochemical activation of bicyclo[3.2.0]heptane units within polymers has provided fundamental insights into how mechanical forces can be transduced to induce specific, controlled chemical reactions, contributing a new dimension to the study of reactivity. nih.gov The ability of the ring system to undergo a formal retro [2+2] cycloaddition under stress demonstrates a direct link between macroscopic force and molecular-level bond cleavage, a foundational principle in the field of mechanochemistry. nih.gov

Table of Mentioned Compounds

Q & A

Q. Methodological Framework

Trapping Intermediates : Use low-temperature matrices (e.g., argon at 10 K) to stabilize radical cations.

Kinetic Analysis : Monitor reaction progress via time-resolved UV-Vis or ESR.

Computational Validation : Compare experimental barriers with DFT-calculated transition states .

How can thermodynamic parameters (e.g., ΔH, ΔS) for this compound reactions be accurately determined?

Basic Research Focus
Reaction calorimetry and gas-phase electron diffraction provide enthalpy and entropy data. For example, bond lengths in the five-membered ring (avg. 155.0 pm) are shorter than in the four-membered ring, reflecting strain energy differences . Thermochemical data compilations (e.g., NIST) report standard enthalpies of formation, which can be cross-validated using Benson group-additivity rules .

Q. Basic Research Focus

  • Chromatography : HPLC with UV detection (λ = 210–260 nm) separates isomers.
  • Spectroscopy : 1^1H NMR (δ 5.2–6.0 ppm for olefinic protons) and IR (C=C stretch ~1650 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C7_7H8_8, MW 92.1384) .

Advanced Tip : Cross-reference with computed NMR chemical shifts (e.g., GIAO-DFT) to resolve overlapping signals in crowded spectra .

What computational tools are recommended for modeling bicyclo compound reactivity?

Q. Advanced Research Focus

  • Molecular Mechanics : MM2 for conformational analysis (e.g., endo/exo energy differences) .
  • Quantum Chemistry : DFT (B3LYP/6-31G*) for transition-state optimization and reaction barriers.
  • Dynamics Simulations : AIMD (ab initio molecular dynamics) to study solvent effects on reaction pathways .

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